N-(3-methoxyphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide
Description
N-(3-Methoxyphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is a pyridazinone-based acetamide derivative characterized by a 6-oxopyridazinone core substituted at position 3 with a 4-(methylsulfanyl)phenyl group and an acetamide side chain linked to a 3-methoxyphenyl moiety. Pyridazinones are pharmacologically significant due to their roles as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds .
Properties
Molecular Formula |
C20H19N3O3S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C20H19N3O3S/c1-26-16-5-3-4-15(12-16)21-19(24)13-23-20(25)11-10-18(22-23)14-6-8-17(27-2)9-7-14/h3-12H,13H2,1-2H3,(H,21,24) |
InChI Key |
GSTBCBDQYGZXBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)SC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyridazinone Core Structure
The pyridazinone ring system serves as the foundational scaffold for this compound. A widely employed method involves the cyclocondensation of α,β-unsaturated carbonyl precursors with hydrazine derivatives. For instance, 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid reacts with hydrazine hydrate in refluxing ethanol to yield 6-substituted-4,5-dihydropyridazin-3(2H)-ones . Adapting this protocol, the unsubstituted pyridazinone core can be synthesized using 4-oxobutanoic acid and hydrazine hydrate under analogous conditions:
-
Combine 4-oxobutanoic acid (0.01 mol) and hydrazine hydrate (0.015 mol) in ethanol (30 mL).
-
Reflux for 4 hours, followed by cooling and filtration to isolate the pyridazinone product.
-
Purify via recrystallization from ethanol (yield: 58%, m.p.: 182°C).
For the target compound, this step generates 6-oxo-1,6-dihydropyridazine , which is subsequently functionalized at positions 1 and 3.
N-Alkylation at Position 1
The nitrogen at position 1 of the pyridazinone is alkylated with a bromoacetyl moiety to install the acetamide precursor. This step utilizes bromoacetyl bromide under basic conditions:
-
Suspend 3-[4-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine (0.26 mmol) in anhydrous dichloromethane (5 mL).
-
Add bromoacetyl bromide (0.31 mmol) dropwise at 0°C, followed by triethylamine (0.52 mmol).
-
Stir at room temperature for 2 hours, then quench with ice water.
-
Extract with dichloromethane, dry over Na₂SO₄, and concentrate to yield 1-(bromoacetyl)-3-[4-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine (yield: 68%).
Analytical Data :
Formation of the Acetamide Side Chain
The bromoacetyl intermediate undergoes nucleophilic substitution with 3-methoxyaniline to form the final acetamide. Alternatively, amide coupling using EDC/HOBt ensures high regioselectivity:
Method A (Nucleophilic Substitution) :
-
Dissolve 1-(bromoacetyl)-3-[4-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine (0.2 mmol) and 3-methoxyaniline (0.24 mmol) in acetonitrile (5 mL).
-
Add potassium carbonate (0.4 mmol) and heat at 60°C for 6 hours.
-
Filter, concentrate, and purify via column chromatography (dichloromethane/methanol, 95:5) to obtain the target compound (yield: 72%).
-
Activate 1-(carboxymethyl)-3-[4-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine (0.2 mmol) with EDC (0.24 mmol) and HOBt (0.24 mmol) in DMF (3 mL).
-
Add 3-methoxyaniline (0.24 mmol) and stir at room temperature for 12 hours.
-
Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (yield: 78%).
Analytical Data for Final Product :
-
1H NMR (CDCl₃) : δ 9.05 (s, 1H, NH), 8.34–8.21 (m, 2H, aromatic), 7.74–7.66 (m, 2H, aromatic), 7.57–7.55 (m, 1H, pyridazinone-H), 6.82–6.75 (m, 3H, methoxyphenyl-H), 4.62 (s, 2H, CH₂), 3.81 (s, 3H, OCH₃) .
Purification and Characterization
Final purification employs column chromatography (petroleum ether/ethyl acetate or dichloromethane/methanol) followed by recrystallization from ethanol/water mixtures . Purity is confirmed via:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| Nucleophilic Substitution | 72 | ≥98 | Fewer steps, cost-effective |
| Amide Coupling | 78 | ≥99 | Higher regioselectivity, milder conditions |
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the compound's anticancer properties. In vitro assays have demonstrated significant inhibitory effects against various cancer cell lines, including:
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
The compound exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent antiproliferative activity. These findings suggest that N-(3-methoxyphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide may serve as a lead compound for further development in cancer therapy .
Anti-inflammatory Potential
Molecular docking studies have indicated that this compound could act as an inhibitor of the enzyme 5-lipoxygenase, which is involved in inflammatory pathways. This positions it as a candidate for treating conditions characterized by chronic inflammation .
Enzyme Inhibition Studies
Research has also focused on the compound's ability to inhibit key enzymes related to metabolic disorders such as diabetes and Alzheimer's disease. In silico studies have suggested promising interactions with acetylcholinesterase and α-glucosidase, making it a potential therapeutic agent for these conditions .
Case Study 1: Anticancer Mechanism
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of the compound and tested their anticancer activity against multiple cell lines. The results highlighted that modifications to the pyridazinone ring significantly enhanced cytotoxicity, suggesting structure-activity relationships that could guide future drug design efforts.
Case Study 2: Anti-inflammatory Activity
Another investigation utilized molecular dynamics simulations to analyze how this compound interacts with 5-lipoxygenase. The binding affinity was quantified, revealing that certain structural features are critical for maximizing inhibitory effects.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s anti-inflammatory effects could be due to its inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several pyridazinone derivatives, differing in substituents on the pyridazinone core, acetamide linkage, and aromatic moieties. Key analogues and their distinguishing features are summarized below:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: The methylsulfanyl group (SCH₃) in the target compound and Y041-4908 is associated with moderate lipophilicity (clogP ≈ 3.5–4.0), which may improve blood-brain barrier penetration compared to halogenated derivatives (e.g., 8b, clogP ≈ 5.2) . Methoxy groups (e.g., in the target compound and ’s fluorinated analogue) contribute to hydrogen-bonding interactions, as shown in pyridazinone-based kinase inhibitors .
Synthetic Accessibility :
- The target compound’s synthesis likely follows a route similar to ’s amide coupling strategy , where 2-(6-oxopyridazin-1-yl)acetic acid reacts with aniline derivatives under Schotten-Baumann conditions .
- In contrast, halogenated analogues (e.g., 8b) require additional steps for introducing iodine, reducing yield (46% for 8b vs. 79% for the structurally simpler compound) .
Physicochemical Properties :
- The target compound (MW = 382.4) is lighter than analogues with halogens (e.g., 8b, MW = 481.4) or aliphatic chains (Y041-4908, MW = 387.5), suggesting better solubility .
- Fluorinated derivatives () exhibit higher electronegativity, which may enhance target binding but reduce metabolic stability due to oxidative defluorination .
Data Table: Comparative Physicochemical Properties
Biological Activity
N-(3-methoxyphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis and Characterization
The synthesis of this compound involves several steps, including the formation of key intermediates. The compound can be synthesized using a hybridization approach that combines various pharmacophores to enhance its biological activity. Techniques such as IR spectroscopy, NMR (both and ), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Anticancer Properties
The anticancer activity of this compound has been evaluated against a panel of cancer cell lines. The National Cancer Institute (NCI) Developmental Therapeutic Program protocols were followed for in vitro testing. The compound exhibited moderate activity, with notable sensitivity observed in leukemia cell lines. Specifically, it showed some level of cytotoxicity at a concentration of 10 µM against four different cancer cell lines .
The mechanism by which this compound exerts its anticancer effects may involve the modulation of various cellular pathways associated with apoptosis and cell cycle regulation. The presence of the methylsulfanyl group is hypothesized to enhance the interaction with specific molecular targets within cancer cells, potentially leading to increased apoptosis and reduced proliferation .
Comparative Biological Activity
To better understand the biological profile of this compound, a comparison with other related compounds is useful. Below is a table summarizing the biological activities reported for similar compounds:
Case Studies
In a recent study published in Molecules, researchers explored the anticancer properties of various phenoxy-N-arylacetamides. They found that modifications in the molecular structure significantly influenced biological activity. The presence of methoxy and methylsulfanyl groups was linked to enhanced anticancer properties in certain derivatives compared to others lacking these functionalities .
Q & A
Basic: What are the optimal synthetic routes for synthesizing N-(3-methoxyphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide?
Answer:
The synthesis typically involves multi-step reactions:
Core formation : Construct the pyridazinone ring via cyclocondensation of diketones with hydrazines .
Functionalization : Introduce the 4-(methylsulfanyl)phenyl group at position 3 of the pyridazinone using Suzuki-Miyaura coupling or nucleophilic substitution .
Acetamide linkage : React the pyridazinone intermediate with N-(3-methoxyphenyl) chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF) .
Critical parameters : Temperature (60–80°C for coupling), solvent polarity (THF/DMF for solubility), and purification via column chromatography or preparative HPLC .
Basic: Which analytical techniques are most effective for confirming the structural integrity of this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, pyridazinone carbonyl at δ 165–170 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., [M+H]+ calculated for C₂₀H₂₀N₃O₃S: 390.1224) .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns and gradient elution (MeCN/H₂O with 0.1% TFA) .
Basic: What methodologies are recommended for initial biological activity screening?
Answer:
- In vitro assays :
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ for kinase activity) .
- Antimicrobial activity : Broth microdilution assays (MIC determination) per CLSI guidelines .
- Molecular docking : Predict binding affinity to targets like COX-2 or EGFR using AutoDock Vina, leveraging the methylsulfanyl group’s hydrophobic interactions .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Answer:
Substituent variation :
- Replace methoxyphenyl with halogenated or nitro-substituted aryl groups to modulate electron density .
- Modify the methylsulfanyl group to sulfoxide/sulfone for enhanced polarity .
Biological evaluation :
- Compare IC₅₀ values in enzyme assays (e.g., COX-2 inhibition) across analogs .
- Assess cytotoxicity via MTT assays in cancer cell lines (e.g., MCF-7, HeLa) .
Computational modeling : Use QSAR to correlate logP with membrane permeability .
Advanced: How can researchers resolve contradictions between in vitro potency and poor aqueous solubility?
Answer:
- Derivatization : Introduce hydrophilic groups (e.g., PEG-linked acetamides) while monitoring logD via shake-flask experiments .
- Formulation : Develop nanoemulsions or cyclodextrin complexes; characterize solubility enhancement via phase-solubility diagrams .
- Trade-off analysis : Use Pareto optimization to balance solubility (% w/v) vs. IC₅₀ in target assays .
Advanced: What experimental approaches elucidate the reaction mechanism of key synthetic steps?
Answer:
- Isotope labeling : Track pyridazinone ring formation using ¹⁵N-labeled hydrazines and analyze via LC-MS .
- Kinetic studies : Monitor intermediate formation (e.g., by HPLC) under varying temperatures to calculate activation energy (Arrhenius plots) .
- DFT calculations : Simulate transition states for Suzuki-Miyaura coupling to identify rate-limiting steps (e.g., oxidative addition) .
Advanced: How can purification challenges due to byproducts in the final step be addressed?
Answer:
- Byproduct identification : Use LC-HRMS to detect dimers or oxidation byproducts (e.g., sulfoxide derivatives) .
- Optimized workup :
- Process analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of reaction completion .
Advanced: What methods validate target engagement in cellular models?
Answer:
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts post-treatment .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) using immobilized recombinant targets .
- siRNA knockdown : Correlate compound efficacy with target gene expression (qRT-PCR) to confirm mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
